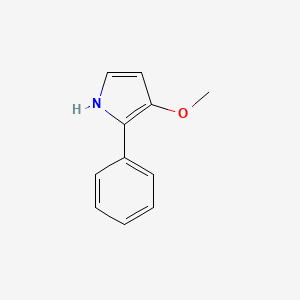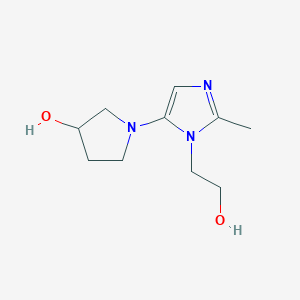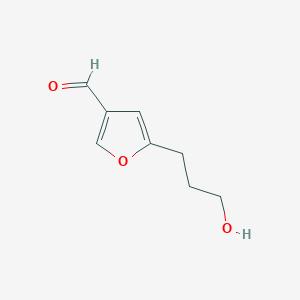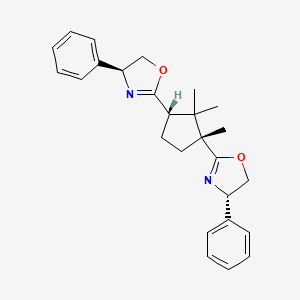
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a tert-butoxycarbonyl protecting group and an iodophenyl group makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 2-iodobenzene.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Iodination: The iodophenyl group is introduced through a halogenation reaction, typically using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodophenyl group or reduce other functional groups within the molecule.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s versatility makes it useful in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, and other biochemical processes.
Industrial Applications: The compound may be used in the development of new materials, such as coatings, adhesives, and catalysts.
Mécanisme D'action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the iodophenyl group.
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid: Similar structure with a bromophenyl group instead of an iodophenyl group.
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure with a chlorophenyl group instead of an iodophenyl group.
Uniqueness
The presence of the iodophenyl group in (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid makes it unique compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, and can be selectively substituted in synthetic reactions. This provides additional versatility and functionality in chemical synthesis and biological applications.
Propriétés
Formule moléculaire |
C16H20INO4 |
|---|---|
Poids moléculaire |
417.24 g/mol |
Nom IUPAC |
(3R,4S)-4-(2-iodophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20INO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
Clé InChI |
JUQRQKRSNILXEO-NEPJUHHUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2I |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)






![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)

![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)
![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)

